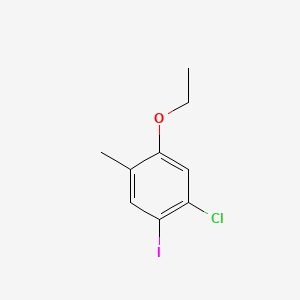
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, iodine, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. The synthesis typically begins with the chlorination of a suitable benzene derivative, followed by ethoxylation, iodination, and methylation. Each step requires specific reagents and conditions to ensure the correct substitution pattern is achieved.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products such as aldehydes and acids.
- Reduced products such as alcohols.
- Biaryl compounds from coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The ethoxy and methyl groups can be oxidized or reduced, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethoxy-5-iodo-2-methylbenzene: Differing in the position of the substituents, which can affect its reactivity and applications.
1-Chloro-2-iodo-5-methoxy-4-methylbenzene:
1-Chloro-5-ethoxy-4-iodo-2-methylbenzene: Another positional isomer with distinct reactivity and applications.
Eigenschaften
Molekularformel |
C9H10ClIO |
|---|---|
Molekulargewicht |
296.53 g/mol |
IUPAC-Name |
1-chloro-5-ethoxy-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C9H10ClIO/c1-3-12-9-5-7(10)8(11)4-6(9)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BFGZSIKEZASPAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















